molecular formula C20H23CaN7O6 B15144072 Levomefolate-13C5 (calcium)

Levomefolate-13C5 (calcium)

Cat. No.: B15144072
M. Wt: 502.48 g/mol
InChI Key: VWBBRFHSPXRJQD-QDRATEGMSA-L
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Description

Levomefolate-13C5 (calcium) is a stable isotope-labeled form of levomefolate calcium, which is the calcium salt of levomefolic acid. Levomefolic acid is the biologically active form of folic acid (Vitamin B9) and plays a crucial role in various metabolic processes, including DNA synthesis, amino acid metabolism, and the regulation of homocysteine levels . Levomefolate-13C5 (calcium) is used in scientific research to trace and study metabolic pathways and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of levomefolate-13C5 (calcium) involves the incorporation of carbon-13 isotopes into the molecular structure of levomefolate calcium. This is typically achieved through synthetic organic chemistry techniques. One common method involves the use of labeled precursors in the synthesis of the folate molecule, followed by the formation of the calcium salt .

Industrial Production Methods

Industrial production of levomefolate-13C5 (calcium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of the carbon-13 isotopes and the formation of the crystalline calcium salt. The final product is purified and characterized to ensure its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Levomefolate-13C5 (calcium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various folate derivatives, such as dihydrofolate, tetrahydrofolate, and other substituted folate compounds. These products are important intermediates in metabolic pathways and are used in further biochemical studies .

Scientific Research Applications

Levomefolate-13C5 (calcium) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of folate metabolism.

    Biology: Studied for its role in cellular processes, including DNA synthesis and repair, and amino acid metabolism.

    Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases, neural tube defects, and as an adjunct in cancer therapy.

    Industry: Used in the development of fortified foods and supplements to ensure adequate folate intake .

Mechanism of Action

Levomefolate-13C5 (calcium) exerts its effects by participating in one-carbon metabolism, a crucial biochemical pathway. It acts as a methyl group donor in the synthesis of methionine from homocysteine, which is essential for DNA methylation and gene expression regulation. The compound is transported across cell membranes, including the blood-brain barrier, and is involved in the synthesis of nucleotides and amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levomefolate-13C5 (calcium) is unique due to its isotopic labeling, which allows for precise tracing and study of metabolic pathways. This makes it a valuable tool in research settings where understanding the detailed mechanisms of folate metabolism is crucial .

Properties

Molecular Formula

C20H23CaN7O6

Molecular Weight

502.48 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioate

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1/i6+1,7+1,13+1,14+1,19+1;

InChI Key

VWBBRFHSPXRJQD-QDRATEGMSA-L

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)[O-])[13C](=O)[O-].[Ca+2]

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Origin of Product

United States

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